N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide is a synthetic organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a long alkyl chain and a dihydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide typically involves the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Attachment of the octadecyloxy group: This step involves the etherification of a phenol with an octadecyl halide in the presence of a base.
Introduction of the dihydroxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dihydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of the sulfonamide group suggests potential inhibition of enzymes that recognize sulfonamide moieties.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dihydroxyphenyl)benzenesulfonamide: Lacks the octadecyloxy group.
4-(Octadecyloxy)benzenesulfonamide: Lacks the dihydroxyphenyl group.
N-(3,4-Dihydroxyphenyl)-4-methoxybenzenesulfonamide: Has a methoxy group instead of an octadecyloxy group.
Uniqueness
N-(3,4-Dihydroxyphenyl)-4-(octadecyloxy)benzene-1-sulfonamide is unique due to the combination of a long alkyl chain, a dihydroxyphenyl group, and a sulfonamide group, which may confer distinct physical, chemical, and biological properties.
Properties
CAS No. |
143131-46-8 |
---|---|
Molecular Formula |
C30H47NO5S |
Molecular Weight |
533.8 g/mol |
IUPAC Name |
N-(3,4-dihydroxyphenyl)-4-octadecoxybenzenesulfonamide |
InChI |
InChI=1S/C30H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-36-27-19-21-28(22-20-27)37(34,35)31-26-18-23-29(32)30(33)25-26/h18-23,25,31-33H,2-17,24H2,1H3 |
InChI Key |
KUQWCLNMSQRSOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.